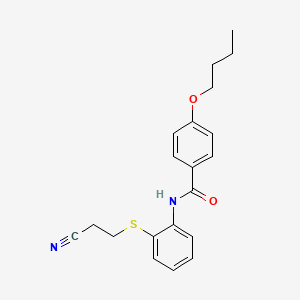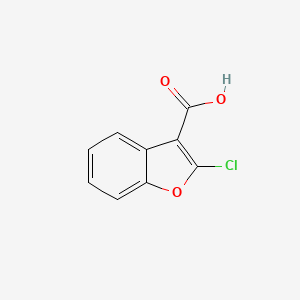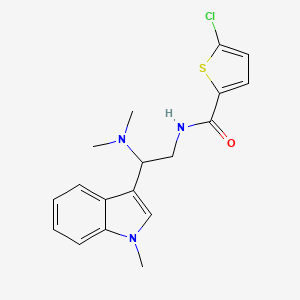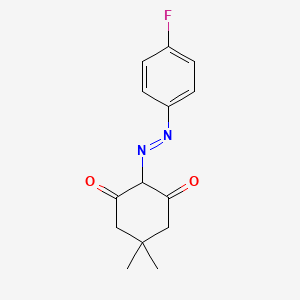
2-((4-Fluorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((4-Fluorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione” is a complex organic molecule. It contains a diazenyl group attached to a fluorophenyl group and a dimethylcyclohexane-1,3-dione group. The presence of the diazenyl group suggests that it might be a type of azo compound, which are often used as dyes .
Molecular Structure Analysis
The molecular structure of similar compounds often involves various types of bonding and interactions. For example, hydrogen bonding can occur between the imidazole rings of neighboring molecules .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the specific functional groups present in the molecule. For instance, azo compounds can undergo reactions like reduction, oxidation, or coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. Factors like polarity, molecular weight, and the presence of functional groups would all play a role .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of “2-((4-Fluorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione”:
Dye and Pigment Synthesis
2-((4-Fluorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione is widely used in the synthesis of dyes and pigments. The azo group (N=N) in its structure is responsible for the vivid colors produced, making it a valuable component in the textile and printing industries. The compound’s stability and ability to form strong bonds with fabrics enhance the durability and vibrancy of the colors .
Photodynamic Therapy
This compound has potential applications in photodynamic therapy (PDT), a treatment method for cancer and other diseases. The azo group can be activated by light to produce reactive oxygen species (ROS), which can kill cancer cells. Its ability to be selectively activated by specific wavelengths of light makes it a promising candidate for targeted cancer treatments .
Organic Electronics
In the field of organic electronics, 2-((4-Fluorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its electronic properties, such as high electron mobility and stability, make it suitable for use in these devices, contributing to their efficiency and longevity .
Analytical Chemistry
This compound is utilized in analytical chemistry for the detection and quantification of various substances. Its strong chromophore properties allow it to be used as a reagent in spectrophotometric analysis, where it can form colored complexes with specific analytes, facilitating their detection and measurement .
Pharmaceutical Development
Finally, this compound is explored in pharmaceutical development for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug discovery. Research is ongoing to explore its efficacy and safety in treating various diseases, including cancer, infections, and inflammatory conditions.
Source 1 Source 2 Source 3 Source 4 : Source 5 : Source 6 : Source 7 : Source 8
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(4-fluorophenyl)diazenyl]-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-14(2)7-11(18)13(12(19)8-14)17-16-10-5-3-9(15)4-6-10/h3-6,13H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNGQLJDGXFBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)N=NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Fluorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

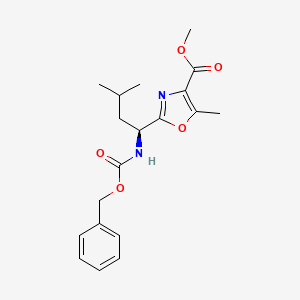

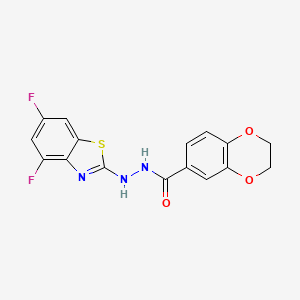
![N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2787267.png)
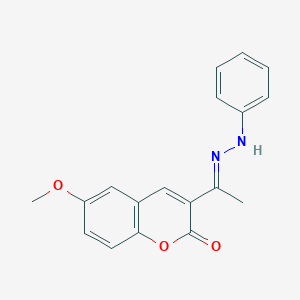


![6-Cyclopropyl-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2787273.png)
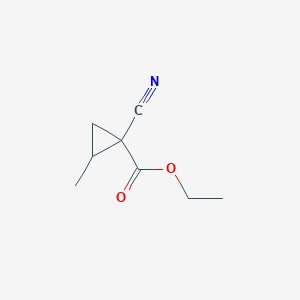
![Methyl (E)-4-[3-[2-(methylamino)-2-oxoethyl]-1,1-dioxo-1,4-thiazinan-4-yl]-4-oxobut-2-enoate](/img/structure/B2787277.png)

